molecular formula C21H29Cl2N3O B5295889 N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride

N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride

Cat. No. B5295889
M. Wt: 410.4 g/mol
InChI Key: HFVBLDDBOKJZSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride, also known as GSK-3 inhibitor VIII, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. The compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a critical role in various biological processes, including cell signaling, metabolism, and gene expression.

Mechanism of Action

N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride inhibits N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride activity by binding to the ATP-binding site of the enzyme. N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride is a serine/threonine kinase that regulates various signaling pathways involved in cell proliferation, differentiation, and apoptosis. The inhibition of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride activity by N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride leads to the activation of downstream signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride has been shown to have various biochemical and physiological effects. The compound has been shown to improve cognitive function in animal models of Alzheimer's disease by reducing amyloid beta levels and tau phosphorylation. In addition, the compound has been shown to reduce blood glucose levels in animal models of diabetes by increasing insulin sensitivity and glucose uptake. The compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride has several advantages and limitations for lab experiments. The compound is a potent and selective inhibitor of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride activity, which makes it an ideal tool for studying the role of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride in various biological processes. However, the compound has poor solubility in aqueous solutions, which can limit its use in some experiments. In addition, the compound has been shown to have off-target effects on other kinases, which can complicate the interpretation of results.

Future Directions

N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride has several potential future directions for scientific research. One potential direction is the development of more potent and selective N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride inhibitors for therapeutic applications. Another potential direction is the investigation of the role of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride in various diseases, including cancer, diabetes, and neurodegenerative diseases. In addition, the compound can be used to study the downstream signaling pathways activated by N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride inhibition and their role in various biological processes.

Synthesis Methods

The synthesis of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride involves several steps, including the reaction of 9-ethylcarbazole with formaldehyde and subsequent reduction with sodium borohydride to obtain 9-ethyl-9H-carbazol-3-methanol. The final product is obtained by reacting 9-ethyl-9H-carbazol-3-methanol with 4-morpholineethanamine and hydrochloric acid. The compound is then purified by recrystallization and characterized by various spectroscopic techniques, including NMR and mass spectrometry.

Scientific Research Applications

N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride has been extensively used in scientific research for its potential therapeutic applications. The compound has been shown to inhibit N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride activity, which is involved in various diseases, including Alzheimer's disease, diabetes, and cancer. The inhibition of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride activity has been shown to improve cognitive function in animal models of Alzheimer's disease and reduce blood glucose levels in animal models of diabetes. In addition, the compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

N-[(9-ethylcarbazol-3-yl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O.2ClH/c1-2-24-20-6-4-3-5-18(20)19-15-17(7-8-21(19)24)16-22-9-10-23-11-13-25-14-12-23;;/h3-8,15,22H,2,9-14,16H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVBLDDBOKJZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CNCCN3CCOCC3)C4=CC=CC=C41.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(9-ethylcarbazol-3-yl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride

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